gamma-Methyl-1-piperazinepropanamine

Description

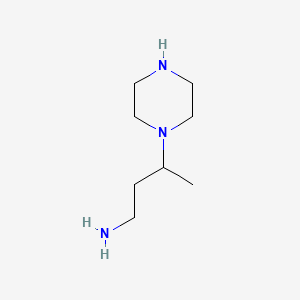

gamma-Methyl-1-piperazinepropanamine (IUPAC name: 1-(4-Methylpiperazin-1-yl)propan-2-amine) is a piperazine derivative characterized by a methyl-substituted piperazine ring linked to a propanamine chain with a gamma-methyl group. Its molecular formula is C₈H₁₉N₃, with a molar mass of 157.26 g/mol . Structurally, the compound features:

- A 4-methylpiperazine moiety, which enhances lipophilicity and influences pharmacokinetic properties.

Synthesis likely involves nucleophilic substitution between 4-methylpiperazine and a chlorinated propanamine precursor, analogous to methods described for related compounds .

Properties

CAS No. |

90853-14-8 |

|---|---|

Molecular Formula |

C8H19N3 |

Molecular Weight |

157.26 g/mol |

IUPAC Name |

3-piperazin-1-ylbutan-1-amine |

InChI |

InChI=1S/C8H19N3/c1-8(2-3-9)11-6-4-10-5-7-11/h8,10H,2-7,9H2,1H3 |

InChI Key |

JDAUUZDQFBEJSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)N1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Methyl-1-piperazinepropanamine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Gamma-Methyl-1-piperazinepropanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

Recent studies have highlighted the potential anticonvulsant properties of gamma-Methyl-1-piperazinepropanamine analogs. For instance, a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide, demonstrated significant protective effects in animal models of epilepsy, such as the maximal electroshock test and pentylenetetrazole-induced seizures. The study found that this compound could be used in combination therapies with existing antiepileptic drugs like valproic acid to enhance efficacy and reduce side effects .

Case Study:

- Model Used: Mice subjected to various seizure models.

- Findings: The compound showed a synergistic effect when combined with valproic acid, indicating its potential for use in drug-resistant epilepsy.

1.2 Central Nervous System Disorders

This compound has been investigated for its role as an antagonist at opioid receptors (ORL-1), suggesting its utility in treating pain and other CNS disorders. The compounds derived from this structure have shown promise in addressing conditions such as anxiety, stress disorders, and neurodegenerative diseases like Alzheimer's .

Case Study:

- Therapeutic Focus: Pain management and CNS disorders.

- Findings: Compounds exhibited analgesic properties with reduced side effects on cardiac function, particularly concerning QT prolongation.

Synthesis and Structure-Activity Relationships

The synthesis of this compound derivatives has been explored to optimize their pharmacological profiles. Structure-activity relationship studies have indicated that modifications to the piperazine ring can significantly influence the binding affinity to various receptors involved in neurological functions.

Table 1: Structure-Activity Relationships of Piperazine Derivatives

Neuroimaging Applications

Research has also indicated potential applications in neuroimaging. Compounds based on the piperazine structure have been developed for imaging techniques such as MRI and PET scans. These compounds can target specific CNS receptors, providing insights into neurological disorders.

Case Study:

- Application: Imaging of serotonin receptors.

- Findings: High binding affinity to 5-HT1A receptors was observed, making these compounds suitable for diagnostic imaging in neuropsychiatric conditions .

Anticancer Properties

Emerging research suggests that this compound derivatives may exhibit anticancer properties through mechanisms such as DNA intercalation and inhibition of topoisomerase activity. These compounds have shown promise against various cancer cell lines.

Table 2: Anticancer Activity of Piperazine Derivatives

Mechanism of Action

The mechanism of action of gamma-Methyl-1-piperazinepropanamine involves its interaction with specific molecular targets, such as GABA receptors. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications .

Comparison with Similar Compounds

Piperazine Substituents

- Arylpiperazines (e.g., 2-methoxyphenyl, phenyl): Exhibit high affinity for serotonin receptors (5-HT₁A, 5-HT₂A) due to aromatic π-π interactions. For example, 1-(2-methoxyphenyl)piperazine derivatives show 5-HT₁A binding affinities in the nanomolar range .

Alkyl Chain Modifications

- N,N-Dimethylpropanamine (): The dimethylamino group increases basicity, which could enhance solubility in acidic environments (e.g., lysosomes) .

Biological Activity

Gamma-Methyl-1-piperazinepropanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a methyl group at the gamma position relative to the piperazine ring. This structural modification enhances its pharmacological profile, making it a valuable candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- AChE Inhibition : Compounds with piperazine moieties often exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. Studies have shown that derivatives can effectively inhibit Aβ1-42 aggregation, a hallmark of Alzheimer's pathology .

- Neuroprotective Effects : The compound has been linked to neuroprotective properties, potentially through the modulation of neuroinflammatory pathways and oxidative stress reduction .

- Anticancer Activity : Preliminary studies indicate that piperazine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer properties .

Biological Activity Summary Table

Case Study 1: Neuroprotective Effects in Alzheimer's Disease Models

A study investigated the effects of this compound on Aβ1-42 aggregation in vitro. The results demonstrated a significant reduction in Aβ aggregation compared to controls, indicating its potential as a therapeutic agent for Alzheimer's disease. The compound showed effective binding interactions with Aβ peptides, stabilizing their conformation and preventing toxic aggregate formation .

Case Study 2: Anticancer Properties

In another study focusing on human hepatocarcinoma cell lines (HepG2), this compound exhibited potent cytotoxic effects. The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent apoptosis through mitochondrial pathway activation. The findings suggest that this compound could be developed into an anticancer therapeutic agent targeting specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.